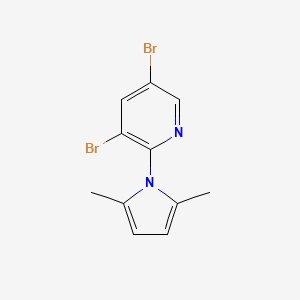

3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Descripción

Propiedades

IUPAC Name |

3,5-dibromo-2-(2,5-dimethylpyrrol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br2N2/c1-7-3-4-8(2)15(7)11-10(13)5-9(12)6-14-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFRWYUFFMEEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=N2)Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of Pyrazolo[4,3-b]pyridines

Reacting arylidenemalononitriles with 4-nitrosoantipyrine produces pyrazolo[4,3-b]pyridines. For instance, the reaction of 1,2-dihydro-2,3-dimethyl-4-nitroso-1-phenyl-5-oxopyrazole with arylidenes in ethanol, using piperidine as a catalyst, yields products like 6-(5-Bromothiophen-2-yl)-2,3-dihydro-1-methyl-3-oxo-1,2,3-trihydro-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (7a) and 6-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydro-1-methyl-3-oxo-1,2,3-trihydro-2-phenyl-1H-pyrazolo[4,3-b]pyridin-5-carbonitrile (7b).

Synthesis of 2-Aminopyrroles

The reaction of arylidenes with 4-azidomethylcarbonylantipyrine gives 2-aminopyrroles. Specifically, reacting 4-azidmethylcarbonyl-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with appropriate arylidenes in ethanol, catalyzed by piperidine, leads to the formation of 2-Amino-4-(aryl)-5-(1,2-dihydro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-oxo-4-yl)pyrrol-3-carbonitriles (14a-c).

Synthesis of Pyrano[3,2-c]quinolines

Reacting 4-hydroxyquinoline with specific reagents produces pyrano[3,2-c]quinolines. For example, the reaction of 3-acetyl-4-hydroxy-1-methyl-2-oxo-1H-quinoline with either 1g, h or ethyl 2-(2-oxoindolin-3-ylidene) cyanoacetate in ethanol/pyridine yields compounds like 4-(4-Methoxyphenyl)-5,6-dihydro-2-hydroxy-6-methyl-5-oxo-4H-pyrano[3,2-c]quinolin-3-carbonitrile (20a), 4-(4-Bromophenyl)-5,6-dihydro-2-hydroxy-6-methyl-5-oxo-4H-pyrano[3,2-c]quinolin-3-carbonitrile (20b), and Ethyl 2-amino-5,6-dihydro-5-oxo-6-methyl-4-(1',3'-dihydro-2'H-indole-2-on)spiro-4H-pyrano[3,2-c]quinolin-3-carboxylate (23).

Analytical Data

6-(5-Bromothiophen-2-yl)-2,3-dihydro-1-methyl3-oxo-1,2,3-trihydro-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (7a)

- Yellow crystals from ethanol/dimethylformamide, m.p. 240˚C - 242˚C, yield 85%

- IR (υmax/cm−1): 2225 (conjugated CN), 1691 (CO)

- 1H-NMR (DMSO-d6) (δ, ppm): 3.35 (s, 3H, N-CH3), 6.97 - 7.59 (m, 7H, aromatic protons), 8.37 (s, 1H, pyridine H-4)

- C18H11BrN4SO (411.28) Calcd. C 52.57 H 2.70 N 13.62; Found C 52.36 H 3.04 N 13.50

6-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydro-1-methyl-3-oxo-1,2,3-trihydro-2-phenyl-1H-pyrazolo[4,3-b] pyridin-5-carbonitrile (7b)

- Red crystals from ethanol, m.p. 260˚C - 262˚C, yield 83%

- IR (υmax/cm−1): 3065 (br, OH), 2224 (conjugated CN), 1661 (CO)

- 1H-NMR (DMSO-d6) (δ, ppm): 3.4 (s, 3H, N-CH3), 3.87 (s, 3H, OCH3), 6.97 - 7.59 (m, 8H, aromatic protons), 8.37 (s, 1H, pyridine H-4), 9.64 (s, 1H, OH)

- C21H16N4O3 (372.38).-Calcd. C 67.73 H 4.33 N 15.05; Found C 67.64 H 4.4 N 15.13

2-Amino-4-(5'-bromo-2'-thienyl)-5-(1,2-dihydro-2,3- dimethyl-1-phenyl-3-pyrazolin-5-oxo-4-yl)pyrrol-3-carbonitrile (14a)

- Yellow crystals from ethanol/1,4-dioxane, m.p. 286˚C - 288˚C, yield 65%

- IR (υmax/cm−1): 3470, 3360 (NH2, NH), 2203 (conjugated CN), 1685 (CO), 1650 (CO)

- 1H-NMR (DMSO-d6) (δ, ppm): 2.40 (s, 3H, CH3), 3.33 (s, 3H, N-CH3), 7.45 - 7.63 (m, 9H, 7H, aromatic protons and 2H, NH2), 8.5 (s, 1H, NH)

- C21H16BrN5SO2 (482.37) Calcd. C 52.29 H 3.34 N 14.52; Found C 52. 12 H 3.51 N 14.63

2-Amino-4-(4'-nitro-2'-pyrryl)-5-(1,2-dihydro-2,3- dimethyl-1-phenyl-3-pyrazolin-5-oxo-4-yl)pyrrol-3-carbonitrile (14b)

- Brown crystals from DMF, m.p. 263˚C - 265˚C, yield 63%

- IR (υmax/cm−1): 3452, 3358, 3137 (NH2, NH), 2191 (conjugated CN), 1680 (CO), 1660(CO)

- C24H21N5O4 (443.45) Calcd. C 65.00 H 4.77 N 15.79; Found C 65.12 H 5.00 N 15.68

2-Amino-4-(3-chlorophenyl)-5-(1,2-dihydro-2,3- dimethyl-1-phenyl-3-pyrazolin-5-oxo-4-yl)pyrrol-3-carbonitrile (14c)

- Yellow crystals from ethanol, 1,4-dioxane, m.p. 284˚C - 286˚C, yield 65%

- IR(υmax/cm−1): 3441, 3341 (NH2, NH), 2203 (conjugated CN), 1685 (CO), 1620 (CO)

- C23H18ClN5O2 (431.87) Calcd. C 63.96 H 4.20 N 16.22; Found C 63.89 H 4.31 N16.14

4-(4-Methoxyphenyl)-5,6-dihydro-2-hydroxy-6-methyl-5-oxo-4H-pyrano [3,2-c]quinolin-3-carbonitrile (20a)

- Colorless crystals from ethanol, m.p. 190˚C - 192˚C, yield 75%

- IR (υmax/cm−1): 3447, 3366, 3304 (OH), 2206 (conjugated CN), 1699 (CO)

- 1HNMR: (DMSO-d6) (δ, ppm): 3.10 (s, 3H, CH3), 3.83 (s, 3H, CH3), 4.43 (s, 1H, pyran H-4), 6.90 - 8.16 (m, 8H, aromatic protons)

- C21H16N2O4 (360.36) Calcd. C 69.99 H, 4.48 N 7.77; Found C 70.02 H 4.73 N 7.68

4-(4-Bromophenyl)-5,6-dihydro-2-hydroxy-6-methyl-5-oxo-4H-pyrano[3,2-c]quinolin-3-carbonitrile (20b)

- Faint yellow crystals from ethanol/dimethylformamide, m.p. 220˚C - 222˚C, yield 80 %

- IR (υmax/cm−1): 3451, 3409, 3325 (OH), 2200 (conjugated CN), 1682 (CO)

- 1HNMR : (DMSO-d6) (δ, ppm): 3.0 (s, 3H, CH3), 4.50 (s, 1H, pyran H-4), 7.35 - 8.16 (m, 8H, aromatic protons)

- C20H13BrN2O3 (409.23) Calcd. C 58.70 H 3.20 N 6.85; Found C 58.65 H 3.34 N 6.80

Ethyl 2-amino-5,6-dihydro-5-oxo-6-methyl-4-(1',3'- dihydro-2'H-indole-2-on)spiro-4H-pyrano[3,2-c]quinolin-3-carboxylate (23)

- Yellow crystals from ethanol/DMF, m.p. 270˚C - 272˚C, yield 76%

- IR (υmax/cm−1): 3395, 3284, 3196 (NH2, NH), 1688 (CO), 1659 (CO), 1631 (CO)

- 1HNMR: (DMSO-d6) (δ, ppm): 0.82 - 0.85 (t, J = 7.5 Hz, 3H, CH3), 2.87 (s, 3H, CH3), 3.73 - 3.76 (q, J = 7.5 Hz, 2H, CH2), 6.69 - 8.14 (m, 10H, 8H, aromatic protons and 2H, NH2), 10.28

Análisis De Reacciones Químicas

3,5-Dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds with pyridine and pyrrole moieties exhibit promising anticancer activities. The incorporation of bromine atoms in 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine enhances its biological activity by increasing lipophilicity and modulating interactions with biological targets. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Pyridine derivatives have demonstrated efficacy against a range of bacteria and fungi. The specific structural features of this compound may enhance its activity against resistant strains of pathogens due to the presence of multiple functional groups that can interact with microbial cell structures .

Materials Science

Fluorescent Dyes

this compound has potential applications as a fluorescent dye. Its unique structure allows it to be utilized in various imaging techniques due to its photostability and brightness. Such dyes are essential in biological imaging and can be used to label cellular components for microscopy studies .

Polymer Chemistry

This compound can serve as a building block for the synthesis of novel polymeric materials. The bromine substituents enable further functionalization reactions, allowing for the development of polymers with tailored properties for specific applications such as drug delivery systems or sensors .

Environmental Science

Environmental Monitoring

Compounds like this compound can be used in the development of sensors for environmental monitoring. Their ability to interact with various pollutants makes them suitable for detecting hazardous substances in water and soil samples .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Anticancer Activity Study | In vitro testing on cancer cell lines | Demonstrated significant inhibition of cell growth at low concentrations. |

| Antimicrobial Efficacy Assessment | Testing against bacterial strains | Showed enhanced activity against resistant strains compared to standard antibiotics. |

| Fluorescent Imaging Research | Use in cellular imaging | Achieved high contrast images with minimal background noise due to the compound's photophysical properties. |

Mecanismo De Acción

The mechanism of action of 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use[4][4].

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Brominated Pyrrolo[2,3-b]pyridine Derivatives

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22)

- Molecular Formula : C₈H₇BrN₂

- Synthesis : Prepared via methylation of pyrrolo[2,3-b]pyridine using NaH and methyl iodide in THF, yielding 75% as a white solid .

- Key Differences : Lacks the 3,5-dibromo and 2,5-dimethylpyrrole substituents, resulting in lower molecular weight (227.06 g/mol) and reduced steric hindrance. Its simpler structure may enhance solubility but limit utility in cross-coupling reactions compared to the target compound .

5-Bromo-1-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (23)

- Molecular Formula : C₈H₆BrN₃O₂

- Synthesis: Nitration of compound 22 with concentrated HNO₃ .

- Key Differences : The nitro group at position 3 introduces electronic effects that may alter reactivity. However, the absence of a pyrrole substituent reduces structural complexity compared to the target compound .

Aryl-Substituted Pyrrolo[2,3-b]pyridines

N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a)

- Molecular Formula : C₁₉H₁₄N₄O

- Synthesis: Generated via hydrogenation of a nitro intermediate followed by acylation with nicotinoyl chloride (36% yield) .

- Key Differences : The phenyl and nicotinamide groups enhance polarity (lower LogP ≈ 3.5 estimated) compared to the brominated target compound. This derivative is tailored for biological activity studies, unlike the bromine-rich target, which is more suited for synthetic elaboration .

Heterocyclic Analogues with Pyrazole/Thiazole Moieties

5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

- Molecular Formula : C₁₀H₁₀BrN₃

- The single bromine at position 5 limits its utility in sequential coupling reactions compared to the di-brominated target compound .

2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine

Structural and Functional Analysis

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 330.02 | 4.51 | 365.6 | 3,5-Br; 2-(2,5-Me₂-pyrrole) |

| 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 227.06 | ~3.0 | N/A | 5-Br; 1-Me |

| N-(5-Phenyl-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide | 314.34 | ~3.5 | N/A | 5-Ph; 3-nicotinamide |

| 5-Bromo-2-(3,5-dimethyl-pyrazol-1-yl)pyridine | 255.11 | ~3.8 | N/A | 5-Br; 2-(3,5-Me₂-pyrazole) |

Data compiled from .

Actividad Biológica

3,5-Dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C11H10Br2N2

- CAS Number : 1210477-73-8

- Molecular Weight : 303.02 g/mol

The compound features a pyridine ring substituted with bromine atoms and a dimethylpyrrole moiety. This unique structure may contribute to its biological activity, particularly in antimicrobial and antiviral contexts.

Synthesis

The synthesis of this compound typically involves bromination of pyridine derivatives followed by coupling reactions with pyrrole derivatives. Specific methodologies may vary, but the goal is to achieve high yields and purity suitable for biological testing.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds derived from pyrrole and pyridine have shown effectiveness against various strains of Staphylococcus aureus and Escherichia coli. A related study reported MIC values between 3.12 to 12.5 µg/mL for certain pyrrole derivatives against these bacteria .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Pyrrole Derivative 1 | S. aureus | 3.12 |

| Pyrrole Derivative 2 | E. coli | 12.5 |

Antiviral Activity

The compound's structural similarity to known antiviral agents suggests potential efficacy against viral infections. For example, related pyrrole compounds have been evaluated for their ability to inhibit HIV replication, showing promising results with IC50 values in the low micromolar range .

Case Studies

- HIV Inhibition : A study investigated the anti-HIV activity of related compounds with similar structural features. The most active derivatives exhibited IC50 values around 4.4 µM against HIV-1 gp41 formation, highlighting the potential of pyrrole-based compounds in antiviral therapy .

- Antibacterial Evaluation : Another research effort focused on synthesizing various pyrrole derivatives, including those similar to this compound. These compounds were tested against multiple bacterial strains, revealing significant antibacterial properties and suggesting a viable path for further development .

While specific mechanisms for this compound are still under investigation, it is hypothesized that its activity may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to interfere with essential bacterial enzymes.

- Disruption of Viral Entry : The structural characteristics may allow it to bind effectively to viral proteins, preventing entry into host cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. First, the 2,5-dimethylpyrrole moiety is introduced via cross-coupling reactions such as Suzuki-Miyaura (using Pd(PPh₃)₄ catalysts and arylboronic acids) or direct substitution under basic conditions . Subsequent bromination at positions 3 and 5 of the pyridine ring can be achieved using N-bromosuccinimide (NIS) in polar aprotic solvents like DMF or DCM. Optimization of stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents) and temperature control (0–25°C) minimizes side reactions and improves yield .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, and 2D experiments like COSY/HSQC) are critical. For example, the ¹H NMR spectrum should show distinct aromatic proton signals for the pyridine (δ 8.0–8.5 ppm) and pyrrole (δ 6.0–6.5 ppm) moieties, with splitting patterns confirming substitution patterns . Purity is validated via HPLC-UV (≥95% purity threshold) using C18 columns and gradient elution with acetonitrile/water .

Advanced Research Questions

Q. What strategies mitigate electronic and steric challenges during functionalization of the 3,5-dibromopyridine core?

- Methodological Answer : The electron-withdrawing bromine atoms deactivate the pyridine ring, necessitating strongly activating conditions for further substitution. Directed ortho-metalation (DoM) using LDA or LTMP at low temperatures (−78°C) enables selective functionalization at the 4-position. For sterically hindered reactions (e.g., introducing bulky aryl groups), microwave-assisted synthesis reduces reaction times and improves yields by enhancing kinetic control .

Q. How does the 2,5-dimethylpyrrole substituent influence the compound’s electronic properties and supramolecular interactions?

- Methodological Answer : The dimethylpyrrole group contributes electron-donating effects via conjugation, which can be quantified using DFT calculations (e.g., HOMO-LUMO gaps). X-ray crystallography (refined via SHELXL ) reveals intermolecular interactions such as π-π stacking (pyridine-pyrrole distances ~3.5 Å) and C–H···Br hydrogen bonding, which stabilize crystal packing and influence solubility .

Q. What analytical techniques resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from residual solvents or tautomerism. Deuterated solvent purity should be verified, and variable-temperature NMR (VT-NMR) can identify dynamic processes. For mass spectrometry, isotopic pattern analysis (e.g., M+2 peaks for bromine) and tandem MS/MS fragmentation confirm molecular integrity . Cross-validation with single-crystal XRD data (processed via SHELX ) provides unambiguous structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.